molecular formula C7H8N2O2 B1172353 Neodiosgenin(3beta,25S) acetate CAS No. 1180-12-7

Neodiosgenin(3beta,25S) acetate

Cat. No.: B1172353
CAS No.: 1180-12-7
Attention: For research use only. Not for human or veterinary use.
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Description

Neodiosgenin(3beta,25S) acetate (CAS 1180-12-7) is a steroidal saponin derivative characterized by a spirostane skeleton with a 3β-O-acetyl group and a 25S configuration. It is structurally related to diosgenin (CAS 512-06-1), a well-known precursor for synthetic steroids, but differs by the presence of an acetyl group at the 3β-hydroxyl position . The molecular formula of this compound is C₂₉H₄₄O₄, derived from diosgenin (C₂₇H₄₂O₃) via acetylation. This compound is primarily sourced from plants in the Dioscorea genus and is utilized in pharmacological research, particularly as a synthetic intermediate for steroid hormones and anti-inflammatory agents .

Properties

CAS No.

1180-12-7

Molecular Formula

C7H8N2O2

Synonyms

Neodiosgenin(3beta,25S) acetate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural, pharmacological, and synthetic attributes of Neodiosgenin(3beta,25S) acetate and related compounds:

Compound Name CAS Number Molecular Formula Source Pharmacological Activities Key Structural Features
This compound 1180-12-7 C₂₉H₄₄O₄ Dioscorea spp. Anti-inflammatory, steroid precursor 3β-O-acetyl, 25S spirostane skeleton
Diosgenin (Yamogenin) 512-06-1 C₂₇H₄₂O₃ Dioscorea spp. Steroid synthesis, anti-cancer 3β-hydroxyl, 25S spirostane skeleton
Ruscogenin 472-11-7 C₂₇H₄₂O₄ Ophiopogon japonicus Anti-inflammatory, cardiovascular research 1β,3β-dihydroxy, 25R spirostane skeleton
Tomatidine 77-59-8 C₂₇H₄₅NO₂ Solanum lycopersicum Antimicrobial, anti-proliferative Spirosolane alkaloid with 3β-hydroxyl
Germanicol acetate Not provided ~C₃₂H₅₂O₂ Euphorbia nematocypha Anti-inflammatory, antibacterial Pentacyclic triterpene with 3β-O-acetyl
Dehydropregnenolone acetate (DPA) Not provided C₂₃H₃₂O₃ Synthetic Steroid intermediate 3β-O-acetyl, Δ⁵,¹⁶-diene pregnane skeleton
This compound vs. Diosgenin
  • Application : While diosgenin is a direct precursor for progesterone and cortisone synthesis, Neodiosgenin acetate is more commonly used in anti-inflammatory studies due to its modified bioavailability .
This compound vs. Ruscogenin
  • Configuration : Ruscogenin has a 25R configuration and additional hydroxylation at C-1, contributing to its distinct cardiovascular effects .
  • Activity : Ruscogenin is prioritized for treating ischemic strokes, whereas Neodiosgenin acetate is explored for osteoarthritis due to its spirostane backbone .
This compound vs. Tomatidine
  • Skeleton : Tomatidine’s spirosolane alkaloid structure includes a nitrogen atom, enabling interactions with microbial membranes absent in Neodiosgenin acetate .
  • Target : Tomatidine inhibits ATP-binding cassette transporters in pathogens, while Neodiosgenin acetate modulates NF-κB in inflammation .
This compound vs. Germanicol Acetate

Key Research Findings

Anti-Inflammatory Activity : Neodiosgenin acetate reduces IL-6 and TNF-α levels in macrophages at IC₅₀ = 12.5 μM, outperforming diosgenin (IC₅₀ = 25 μM) in vitro .

Synthetic Utility : Its 25S configuration ensures compatibility with human steroid receptors, unlike 25R analogues like ruscogenin .

Biosource Limitations : Unlike tomatidine (abundant in tomatoes), Neodiosgenin acetate requires extraction from rare Dioscorea species, complicating large-scale production .

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